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Compound of Interest

Compound Name: 2-Hydroxybenzophenone

Cat. No.: B104022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-Hydroxybenzophenone, a key chemical intermediate and ultraviolet (UV) absorber. This

document details established synthetic protocols, presents key characterization data in a

structured format, and includes visualizations of the experimental workflows.

Introduction
2-Hydroxybenzophenone is a pale yellow crystalline solid widely utilized in various industrial

applications, particularly as a UV stabilizer in plastics, coatings, and cosmetic formulations. Its

ability to absorb harmful UV radiation and dissipate it as heat makes it an effective

photostabilizer, preventing the degradation of materials and protecting against photodamage.

In the pharmaceutical and drug development sectors, the benzophenone scaffold is a common

structural motif in various biologically active molecules. A thorough understanding of its

synthesis and a comprehensive characterization are crucial for its effective application and for

the development of novel derivatives.

This guide focuses on two primary and classical methods for the synthesis of 2-
Hydroxybenzophenone: the Friedel-Crafts acylation and the Fries rearrangement. It provides

detailed experimental protocols for both methods, along with a comprehensive summary of its

physicochemical and spectroscopic properties.
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Synthesis of 2-Hydroxybenzophenone
The synthesis of 2-Hydroxybenzophenone can be achieved through several routes. The most

common and industrially significant methods are the Friedel-Crafts acylation of phenol with

benzoyl chloride and the Fries rearrangement of phenyl salicylate.

Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.

In the context of 2-Hydroxybenzophenone synthesis, this typically involves the reaction of

phenol with benzoyl chloride in the presence of a Lewis acid catalyst, most commonly

aluminum chloride (AlCl₃). The hydroxyl group of phenol is a strongly activating, ortho-, para-

directing group. However, it can also coordinate with the Lewis acid, which can complicate the

reaction. To circumvent this, the reaction is often carried out by first protecting the hydroxyl

group or by using specific reaction conditions that favor the desired product. An alternative

approach is the acylation of benzene with 2-hydroxybenzoyl chloride (salicyloyl chloride)[1].

Experimental Protocol: Friedel-Crafts Acylation of Benzene with 2-Hydroxybenzoyl Chloride[1]

This protocol describes the synthesis of 2-Hydroxybenzophenone starting from benzene and

2-hydroxybenzoyl chloride.

Materials:

Benzene (anhydrous)

2-Hydroxybenzoyl chloride (Salicyloyl chloride)

Aluminum chloride (anhydrous)

Dichloromethane (anhydrous)

Crushed ice

Concentrated Hydrochloric acid

Sodium sulfate (anhydrous)
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Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous

aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an

ice-water bath.

Addition of Reactants: To the stirred suspension, slowly add a solution of 2-hydroxybenzoyl

chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel. After the

addition is complete, add benzene (1.2 equivalents) dropwise, maintaining the temperature

below 10°C.

Reaction: After the complete addition of reactants, remove the ice bath and allow the

reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a

mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum

chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and

extract the aqueous layer twice with dichloromethane. Combine the organic layers.

Washing: Wash the combined organic layers sequentially with water, saturated sodium

bicarbonate solution, and finally with brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product is purified by column chromatography on silica gel using a

mixture of hexane and ethyl acetate as the eluent to afford pure 2-Hydroxybenzophenone.

Yield: 39-52%[1].
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Fries Rearrangement
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl

ketone with a Lewis acid catalyst[2]. For the synthesis of 2-Hydroxybenzophenone, phenyl

salicylate is the starting material, which rearranges to form the ortho- and para-isomers. The

ortho-isomer (2-Hydroxybenzophenone) is often the major product, especially at higher

temperatures.

Experimental Protocol: Fries Rearrangement of Phenyl Salicylate

This protocol details the synthesis of 2-Hydroxybenzophenone via the Fries rearrangement of

phenyl salicylate.

Materials:

Phenyl salicylate

Aluminum chloride (anhydrous)

Nitrobenzene (as solvent)

Dilute Hydrochloric acid

Ethanol for recrystallization

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium

chloride guard tube, place phenyl salicylate (1.0 equivalent) and nitrobenzene.

Addition of Catalyst: Carefully add anhydrous aluminum chloride (1.2 equivalents) in portions

to the flask with gentle swirling. An exothermic reaction will occur.

Reaction: Heat the reaction mixture in an oil bath at 120-130°C for 1 hour.

Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a

beaker containing a mixture of crushed ice and dilute hydrochloric acid.
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Isolation of Crude Product: The nitrobenzene is removed by steam distillation. The remaining

solid crude product is collected by filtration.

Purification: The crude 2-Hydroxybenzophenone is purified by recrystallization from ethanol

to yield pale yellow crystals.

Yield: The yield of the rearrangement is typically moderate to good, with the ratio of ortho to

para isomers depending on the reaction conditions.

Characterization of 2-Hydroxybenzophenone
A comprehensive characterization of the synthesized 2-Hydroxybenzophenone is essential to

confirm its identity and purity. This involves the determination of its physical properties and

analysis using various spectroscopic techniques.

Physical Properties
The key physical properties of 2-Hydroxybenzophenone are summarized in the table below.

Property Value Reference(s)

Molecular Formula C₁₃H₁₀O₂ [3]

Molar Mass 198.22 g/mol [3]

Appearance Yellow solid

Melting Point 37-39 °C [3]

Boiling Point 171-173 °C at 12 mmHg [3]

Solubility Insoluble in water

Spectroscopic Data
Spectroscopic analysis provides detailed information about the molecular structure of 2-
Hydroxybenzophenone.

The ¹H NMR spectrum of 2-Hydroxybenzophenone in CDCl₃ shows distinct signals for the

aromatic protons and the hydroxyl proton. The intramolecular hydrogen bond between the
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hydroxyl group and the carbonyl oxygen results in a significant downfield shift of the hydroxyl

proton signal.

Chemical Shift (δ, ppm) Multiplicity Assignment

~12.05 s (singlet) -OH

7.69 - 7.50 m (multiplet) Aromatic protons

7.07 d (doublet) Aromatic proton

6.87 t (triplet) Aromatic proton

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent

and the spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~200 C=O (carbonyl carbon)

~163 C-OH (aromatic carbon)

118 - 138 Aromatic carbons

Note: The provided values are approximate. For a detailed spectrum, refer to specialized

databases.

The IR spectrum of 2-Hydroxybenzophenone exhibits characteristic absorption bands for its

functional groups.
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Wavenumber (cm⁻¹) Vibration

3200-3600 (broad) O-H stretch (intramolecularly hydrogen-bonded)

~3060 C-H stretch (aromatic)

~1630
C=O stretch (conjugated ketone, shifted to lower

frequency due to hydrogen bonding)

1400-1600 C=C stretch (aromatic ring)

1150-1350 C-O stretch (phenol)

The UV-Vis spectrum of 2-Hydroxybenzophenone in a suitable solvent like methanol or

ethanol shows characteristic absorption maxima.

λmax (nm)
Molar Absorptivity
(ε)

Solvent Reference

~260 - - [4]

~325 - -

Note: The absorption maxima can be influenced by the solvent.[5]

Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows for 2-
Hydroxybenzophenone.
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Caption: Synthesis workflow for 2-Hydroxybenzophenone.
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Caption: Characterization workflow for 2-Hydroxybenzophenone.

Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of

2-Hydroxybenzophenone. The presented experimental protocols for Friedel-Crafts acylation

and Fries rearrangement offer established methods for its preparation. The tabulated physical
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and spectroscopic data serve as a valuable reference for researchers in confirming the identity

and purity of the synthesized compound. The visualized workflows provide a clear and concise

summary of the experimental processes. This comprehensive information is intended to

support professionals in the fields of chemical synthesis, materials science, and drug

development in their research and development endeavors involving this important chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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